molecular formula C17H23N7O B12266407 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12266407
M. Wt: 341.4 g/mol
InChI Key: AICCGNPVVXVEBH-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with methoxypyrimidinyl, piperazinyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe methoxypyrimidinyl group can be introduced via a palladium-catalyzed coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines .

Scientific Research Applications

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is unique due to the combination of its methoxypyrimidinyl, piperazinyl, and pyrrolidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C17H23N7O/c1-25-15-5-7-19-17(21-15)24-12-10-23(11-13-24)16-18-6-4-14(20-16)22-8-2-3-9-22/h4-7H,2-3,8-13H2,1H3

InChI Key

AICCGNPVVXVEBH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4

Origin of Product

United States

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